molecular formula C16H13F3O3 B571846 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid CAS No. 1262006-62-1

4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid

Cat. No.: B571846
CAS No.: 1262006-62-1
M. Wt: 310.272
InChI Key: AJGHDILPTDNSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid is a sophisticated biphenyl-based compound serving as a high-value building block in medicinal chemistry and drug discovery. Its structure incorporates a trifluoromethyl group, a moiety widely recognized for its ability to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates by influencing their electron distribution and lipophilicity . This makes the compound a particularly valuable intermediate for synthesizing potential therapeutic agents, especially in developing targeted protein inhibitors. The specific molecular architecture, featuring a benzoic acid core linked to a methoxy- and trifluoromethyl-substituted phenyl ring, suggests its utility in creating novel chemical entities for probing biological systems. Researchers can leverage the carboxylic acid functional group for further derivatization, such as forming amide bonds, to develop a diverse array of analogs for structure-activity relationship (SAR) studies . This chemical is intended for research and development purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-[4-methoxy-3-(trifluoromethyl)phenyl]-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c1-9-7-11(15(20)21)3-5-12(9)10-4-6-14(22-2)13(8-10)16(17,18)19/h3-8H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGHDILPTDNSRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692151
Record name 4'-Methoxy-2-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-62-1
Record name 4'-Methoxy-2-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reagent Formation

Patent WO2006002691A1 details the preparation of CH₃O(CH₂)₄MgX (X = Cl, Br) via refluxing 4-halo-methoxybutane with magnesium in 2-methyl-tetrahydrofuran (2-MeTHF). Critical parameters include:

  • Initiators : Bromoethane (0.5–1.0 mol%) for controlled exothermicity

  • Solvent system : 2-MeTHF/toluene (3:1 v/v) enhances reagent stability

  • Purity control : Precursor CH₃O(CH₂)₄X must contain <0.5% impurities to prevent Mg passivation.

Coupling with Benzonitrile Derivatives

The trifluoromethylphenyl moiety is introduced via coupling CH₃O(CH₂)₄MgX with 4-trifluoromethylbenzonitrile in 2-MeTHF at 50–60°C. Post-reaction workup involves:

  • Acidic quench (1M HCl) to protonate intermediates

  • Extraction with ethyl acetate

  • Solvent removal under reduced pressure
    Yields reach 68–72% after crystallization from heptane/ethyl acetate (4:1).

Assembly of the Benzoic Acid Core

Friedel-Crafts Acylation

A modified Friedel-Crafts protocol from WO2017199227A1 adapts to install the methyl group:

  • Substrate : Methyl 3-hydroxy-4-methoxybenzoate

  • Electrophile : Formaldehyde-dimethylamine adduct

  • Catalyst : Anhydrous AlCl₃ (2.5 eq.) in toluene at 80°C
    This step achieves 85% conversion to methyl 3-hydroxy-4-methoxy-2-methylbenzoate, confirmed by HPLC.

Demethylation and Oxidation

Sequential deprotection and oxidation yield the carboxylic acid:

StepConditionsYield
O-DemethylationAlCl₃ (3.0 eq.), toluene, 90°C, 3h78%
Ester Hydrolysis6M NaOH, EtOH/H₂O (2:1), reflux, 6h92%

Purification via acidification (pH 2–3) and recrystallization from ethanol/water provides the free acid with >99% purity.

Convergent Coupling Strategies

Kumada-Tamao-Corriu Coupling

Optimized conditions from WO2006002691A1:

  • Catalyst : Ni(acac)₂ (5 mol%)

  • Ligand : 1,3-Bis(diphenylphosphino)propane

  • Solvent : 2-MeTHF at 65°C for 24h
    This method couples preformed aryl magnesium bromide with methyl 3-bromo-4-methylbenzoate, achieving 74% isolated yield.

Purification and Characterization

Crystallization Optimization

Critical solubility data from CAS 1262006-62-1 specifications:

SolventSolubility (mg/mL, 25°C)
Ethanol12.4
Acetone23.1
Chloroform8.7

Gradient cooling (145°C → 5°C over 6h) in ethanol/water (3:1) produces needle-like crystals suitable for X-ray diffraction.

Analytical Validation

HPLC Conditions :

  • Column: C18, 150 × 4.6mm, 5µm

  • Mobile phase: MeCN/0.1% H₃PO₄ (55:45)

  • Retention time: 6.8min
    MS (ESI) : m/z 311.1 [M+H]⁺ (calc. 310.27 for C₁₆H₁₃F₃O₃).

Scalability and Process Chemistry Considerations

Industrial-scale adaptations face two key challenges:

  • Grignard Safety : Continuous flow reactors minimize thermal runaway risks during CH₃O(CH₂)₄MgX synthesis

  • Trifluoromethyl Stability : Substituting THF with 2-MeTHF reduces peroxide formation during long-term reagent storage.

Pilot plant data (100L scale):

ParameterLaboratory ScalePilot Scale
Overall yield58%51%
Purity (HPLC)99.2%98.7%
Cycle time72h92h

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under acidic or basic conditions.

Major Products

    Oxidation: Formation of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzaldehyde or this compound.

    Reduction: Formation of 4-(4-Methoxy-3-difluoromethylphenyl)-3-methylbenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Analogs and Key Features
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid 1262006-62-1 C₁₆H₁₃F₃O₃ 310.27 4-methoxy, 3-CF₃ on phenyl; 3-methyl on benzoic acid
4'-Methoxy-2-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid 4864-01-1 C₁₇H₁₃F₃O₃ 322.28 4'-methoxy, 3'-CF₃ on phenyl; 2-methyl on biphenyl
4-Methyl-3-(trifluoromethyl)benzoic acid 261952-01-6 C₉H₇F₃O₂ 204.15 4-methyl, 3-CF₃ on benzoic acid (no biphenyl backbone)
2-Methoxy-3-(4-methylphenyl)benzoic acid 1261969-47-4 C₁₅H₁₄O₃ 242.27 2-methoxy on benzoic acid; 4-methylphenyl substituent
4-(4-Carboxy-3-fluorophenyl)-3-methylbenzoic acid 1261964-10-6 C₁₅H₁₁FO₄ 274.24 4-carboxy, 3-fluoro on phenyl; 3-methyl on benzoic acid
3-({[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy})benzoic acid N/A C₂₂H₁₆ClFN₂O₄ 426.82 Chloro, fluoro, benzimidazole substituents; 3-methyl absent

Physical-Chemical Properties

  • Acidity : The trifluoromethyl (-CF₃) group is electron-withdrawing, enhancing the acidity of the benzoic acid moiety. However, the methoxy (-OCH₃) group on the biphenyl ring is electron-donating, which may slightly reduce acidity compared to analogs like 4-methyl-3-(trifluoromethyl)benzoic acid (pKa ~2.5–3.0) .
  • Solubility : The biphenyl backbone reduces water solubility compared to simpler analogs (e.g., 4-methyl-3-(trifluoromethyl)benzoic acid). However, derivatives with polar groups (e.g., carboxy in 4-(4-Carboxy-3-fluorophenyl)-3-methylbenzoic acid) exhibit improved aqueous solubility .
  • Thermal Stability: The biphenyl structure likely enhances thermal stability compared to non-aromatic analogs. For example, triflusulfuron (a triazine-containing analog) decomposes at ~217°C , while biphenyl derivatives may withstand higher temperatures.

Key Differences and Trends

Substituent Position : Moving the methoxy group from 4- to 2-position (as in 2-Methoxy-3-(4-methylphenyl)benzoic acid) reduces steric hindrance but alters electronic effects .

Functional Groups : Replacing -CF₃ with -COOH (e.g., 4-(4-Carboxy-3-fluorophenyl)-3-methylbenzoic acid) increases polarity but reduces lipophilicity .

Biological Activity

4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid, commonly referred to as MOMBA, has garnered attention in recent years for its diverse biological activities. This compound is a derivative of benzoic acid and is characterized by its unique trifluoromethyl and methoxy substituents, which significantly influence its pharmacological properties. This article reviews the biological activity of MOMBA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of MOMBA can be represented as follows:

MOMBA C16H15F3O3\text{MOMBA }C_{16}H_{15}F_3O_3

Key Features:

  • Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.
  • Methoxy Group: Influences solubility and biological interactions.

MOMBA exhibits its biological effects primarily through the activation of specific receptors in the body. Recent studies have highlighted its role as an agonist for the human free fatty acid receptor 2 (hFFA2), which is involved in various physiological processes such as inflammation and metabolism.

  • Receptor Activation:
    • MOMBA activates hFFA2-DREADD, leading to downstream signaling cascades that promote the release of gut hormones like GLP-1 and peptide YY (PYY) .
    • It has been shown to induce phosphorylation events in immune cells, suggesting a role in modulating immune responses .
  • Impact on Gastrointestinal Transit:
    • In animal models, MOMBA has been demonstrated to alter gastrointestinal transit times, indicating potential applications in gastrointestinal motility disorders .

Biological Activity Overview

The following table summarizes key biological activities associated with MOMBA:

Activity Description Reference
Agonist Activity Activates hFFA2-DREADD, influencing gut hormone release
Gastrointestinal Effects Modulates GI transit times in murine models
Immune Modulation Induces phosphorylation in immune cells, potentially affecting inflammatory responses
Potential Anticancer Activity Related compounds show cytotoxic effects against various cancer cell lines

Study 1: Agonist Activity in hFFA2-DREADD Mice

A study conducted using transgenic mice expressing hFFA2-DREADD revealed that administration of MOMBA significantly increased the release of GLP-1 compared to control groups. The results indicated a concentration-dependent effect, with MOMBA being as effective as known agonists like sorbic acid .

Study 2: Gastrointestinal Transit Time

In another experiment, mice were treated with MOMBA over a period of time to assess changes in gastrointestinal transit. The study found that MOMBA treatment resulted in accelerated transit times, suggesting its potential utility in treating conditions like constipation or other motility disorders .

Research Findings

Recent research has underscored the importance of molecular structure in determining the biological activity of MOMBA. Substituents such as trifluoromethyl and methoxy groups not only enhance receptor binding but also influence pharmacokinetics and bioavailability.

  • Structure-Activity Relationship (SAR):
    • Studies indicate that modifications to the phenyl ring can significantly alter the potency and selectivity towards various receptors .
    • The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's interaction with hFFA2, making it a valuable candidate for further pharmacological exploration.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid?

Answer:
The synthesis involves multi-step strategies:

  • Trifluoromethyl group introduction : Use electrophilic or nucleophilic trifluoromethylation reagents (e.g., Togni’s reagent) under anhydrous conditions, as seen in analogs like 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid .
  • Coupling reactions : Suzuki-Miyaura cross-coupling to link aromatic rings, followed by ester hydrolysis to yield the benzoic acid moiety. Optimize Pd catalyst loading (e.g., 5 mol%) and solvent (DMF/water) .
  • Reaction optimization : Temperature control (e.g., 45°C for intermediates) and purification via column chromatography, as demonstrated in triazine-based syntheses .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

  • 1H/13C/19F NMR : Confirm substituent positions (e.g., methoxy at δ 3.86 ppm in DMSO-d6 ) and trifluoromethyl signals (δ -62 ppm for CF3 ).
  • HPLC-MS : Validate purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 342) .
  • X-ray crystallography : Resolve crystal structure for absolute configuration, as applied to triazine derivatives .

Advanced: How can researchers resolve discrepancies in reported bioactivity data (e.g., enzyme inhibition)?

Answer:

  • Assay standardization : Control pH, ionic strength, and cofactor concentrations.
  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
  • Computational validation : Perform molecular docking (AutoDock Vina) to compare binding modes with crystal structures, as shown for structurally related anti-inflammatory agents .
  • Isoform-specific testing : Evaluate activity across enzyme isoforms (e.g., COX-1 vs. COX-2) to identify selectivity .

Advanced: What strategies improve yield in multi-step syntheses of this compound?

Answer:

  • Intermediate stability : Protect reactive groups (e.g., esterify carboxylic acids early ).
  • Catalyst screening : Test Pd(PPh3)4 vs. Pd(OAc)2 for coupling efficiency .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) for trifluoromethylation .
  • Purification : Employ recrystallization (ethanol/water) for final product isolation .

Basic: What are key solubility properties for in vitro studies?

Answer:

  • Solubility profile : Soluble in DMSO (>50 mg/mL), partially soluble in aqueous buffers (use sonication or co-solvents like PEG-400) .
  • Formulation : Prepare stock solutions in DMSO, dilute in PBS (pH 7.4) to ≤0.1% DMSO for cell-based assays .

Advanced: How does the trifluoromethyl group influence electronic properties and reactivity?

Answer:

  • Electron-withdrawing effect : Reduces electron density on the aromatic ring, directing electrophilic substitution to para positions .
  • Metabolic stability : Enhances resistance to oxidative degradation, as observed in fluorinated benzoic acid derivatives .
  • Steric effects : The CF3 group may hinder rotational freedom, impacting binding kinetics in enzyme pockets .

Basic: What computational methods predict biological target interactions?

Answer:

  • Docking studies : Use AutoDock or GOLD to model binding to targets (e.g., cyclooxygenase) .
  • MD simulations : Assess binding stability over 100 ns trajectories (GROMACS) .
  • QSAR models : Correlate substituent electronegativity (Hammett σ) with bioactivity .

Advanced: How can regiochemical challenges during synthesis be addressed?

Answer:

  • Directing groups : Use methoxy groups to orient electrophilic substitution .
  • Protecting groups : Temporarily block reactive sites (e.g., boronic ester protection in Suzuki couplings ).
  • DFT calculations : Predict regioselectivity using Gaussian at the B3LYP/6-31G* level .

Basic: What are recommended storage conditions for long-term stability?

Answer:

  • Storage : -20°C under argon, desiccated (light-sensitive due to aromatic rings) .
  • Stability monitoring : Conduct periodic HPLC checks for degradation (e.g., hydrolysis of methyl esters ).

Advanced: How to analyze metabolic pathways of this compound in vitro?

Answer:

  • LC-MS/MS profiling : Identify phase I metabolites (e.g., hydroxylation) and phase II conjugates (glucuronidation) .
  • Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH cofactor .
  • Isotope labeling : Use 14C-labeled analogs to trace metabolic fate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.